molecular formula C25H31N5O6S B159847 3,7-Diamino-2-hydroxyheptanoic acid-2-(2-nitrophenylsulfenyl)tryptophan methyl ester CAS No. 138257-79-1

3,7-Diamino-2-hydroxyheptanoic acid-2-(2-nitrophenylsulfenyl)tryptophan methyl ester

Cat. No. B159847
M. Wt: 529.6 g/mol
InChI Key: MFFKDZWEEBNNMI-MSYCTHLASA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,7-Diamino-2-hydroxyheptanoic acid-2-(2-nitrophenylsulfenyl)tryptophan methyl ester, commonly known as DTNM, is a synthetic compound that has gained attention in the scientific community due to its potential applications in biochemical research. DTNM is a derivative of tryptophan, an essential amino acid, and is used as a tool to study protein-protein interactions.

Mechanism Of Action

DTNM works by binding to the tryptophan residues on proteins. This binding induces a conformational change in the protein, which can be detected by changes in fluorescence. This allows researchers to monitor protein-protein interactions in real-time.

Biochemical And Physiological Effects

DTNM has no known biochemical or physiological effects. It is a synthetic compound that is used solely as a research tool.

Advantages And Limitations For Lab Experiments

One of the main advantages of using DTNM is its ability to monitor protein-protein interactions in real-time. This allows researchers to gain a better understanding of the mechanisms underlying these interactions. Additionally, DTNM is relatively easy to use and can be attached to a wide range of proteins.
One of the limitations of using DTNM is its cost. It is a relatively expensive compound, which can be a barrier for some researchers. Additionally, DTNM is not suitable for all types of proteins. It is most effective for studying the interactions of membrane proteins.

Future Directions

There are several potential future directions for the use of DTNM in scientific research. One area of interest is the development of new fluorescent probes that can be used to study protein-protein interactions. Additionally, researchers are exploring the use of DTNM in the study of other biological processes, such as enzyme activity and DNA-protein interactions. Finally, there is interest in developing new methods for attaching DTNM to proteins, which could make it more accessible to researchers.

Synthesis Methods

The synthesis of DTNM involves a multi-step process that begins with the protection of the amino and carboxyl groups of tryptophan. The protected tryptophan is then reacted with 2-nitrophenylsulfenyl chloride to form the 2-nitrophenylsulfenyl tryptophan derivative. This derivative is then reacted with 3,7-diamino-2-hydroxyheptanoic acid to form the final product, DTNM.

Scientific Research Applications

DTNM has been used extensively in scientific research to study protein-protein interactions. It is a fluorescent probe that can be attached to proteins and used to monitor their interactions in real-time. This is particularly useful in studying the interactions of membrane proteins, which are notoriously difficult to study due to their hydrophobic nature.

properties

CAS RN

138257-79-1

Product Name

3,7-Diamino-2-hydroxyheptanoic acid-2-(2-nitrophenylsulfenyl)tryptophan methyl ester

Molecular Formula

C25H31N5O6S

Molecular Weight

529.6 g/mol

IUPAC Name

methyl (2S)-2-[[(2S,3R)-3,7-diamino-2-hydroxyheptanoyl]amino]-3-[1-(2-nitrophenyl)sulfanylindol-3-yl]propanoate

InChI

InChI=1S/C25H31N5O6S/c1-36-25(33)19(28-24(32)23(31)18(27)9-6-7-13-26)14-16-15-29(20-10-3-2-8-17(16)20)37-22-12-5-4-11-21(22)30(34)35/h2-5,8,10-12,15,18-19,23,31H,6-7,9,13-14,26-27H2,1H3,(H,28,32)/t18-,19+,23+/m1/s1

InChI Key

MFFKDZWEEBNNMI-MSYCTHLASA-N

Isomeric SMILES

COC(=O)[C@H](CC1=CN(C2=CC=CC=C21)SC3=CC=CC=C3[N+](=O)[O-])NC(=O)[C@H]([C@@H](CCCCN)N)O

SMILES

COC(=O)C(CC1=CN(C2=CC=CC=C21)SC3=CC=CC=C3[N+](=O)[O-])NC(=O)C(C(CCCCN)N)O

Canonical SMILES

COC(=O)C(CC1=CN(C2=CC=CC=C21)SC3=CC=CC=C3[N+](=O)[O-])NC(=O)C(C(CCCCN)N)O

synonyms

3,7-diamino-2-hydroxyheptanoic acid-2-(2-nitrophenylsulfenyl)tryptophan methyl ester
3,7-diamino-2-hydroxyheptanoic acid-2-(2-nitrophenylsulfenyl)tryptophan methyl ester dihydrochloride
DHA-TrpNPS

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.